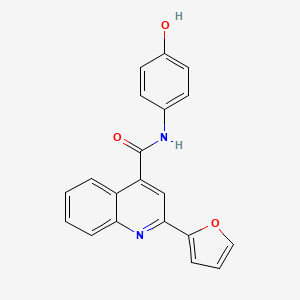

2-(furan-2-yl)-N-(4-hydroxyphenyl)quinoline-4-carboxamide

Description

Properties

Molecular Formula |

C20H14N2O3 |

|---|---|

Molecular Weight |

330.3 g/mol |

IUPAC Name |

2-(furan-2-yl)-N-(4-hydroxyphenyl)quinoline-4-carboxamide |

InChI |

InChI=1S/C20H14N2O3/c23-14-9-7-13(8-10-14)21-20(24)16-12-18(19-6-3-11-25-19)22-17-5-2-1-4-15(16)17/h1-12,23H,(H,21,24) |

InChI Key |

AHWKIMDQMHPTGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)O |

Origin of Product |

United States |

Biological Activity

2-(Furan-2-yl)-N-(4-hydroxyphenyl)quinoline-4-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a quinoline core, which is known for its diverse pharmacological properties, along with a furan moiety and a hydroxylated phenyl group that may enhance its biological efficacy.

Chemical Structure and Properties

The molecular formula of 2-(furan-2-yl)-N-(4-hydroxyphenyl)quinoline-4-carboxamide is , with a molecular weight of approximately 294.3 g/mol. The structural characteristics contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 294.3 g/mol |

| Functional Groups | Furan, Hydroxyl, Carboxamide |

Anticancer Activity

Research indicates that quinoline derivatives, including 2-(furan-2-yl)-N-(4-hydroxyphenyl)quinoline-4-carboxamide, exhibit significant anticancer properties. These compounds often act by inhibiting key enzymes involved in cancer progression, such as topoisomerases and kinases. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A recent study evaluated the cytotoxic effects of 2-(furan-2-yl)-N-(4-hydroxyphenyl)quinoline-4-carboxamide against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The results indicated an IC50 value of approximately 150 µg/mL for A549 cells, suggesting moderate cytotoxicity compared to standard chemotherapeutic agents.

| Cell Line | IC50 (µg/mL) | Comparison to Control |

|---|---|---|

| A549 | 150 | Moderate |

| MCF7 | 180 | Moderate |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies have reported that it exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens were found to be in the range of 0.5 to 1.0 µg/mL.

Table: Antimicrobial Efficacy

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.5 | High |

| Escherichia coli | 1.0 | Moderate |

The biological activity of 2-(furan-2-yl)-N-(4-hydroxyphenyl)quinoline-4-carboxamide can be attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell proliferation. The presence of the hydroxyl group may enhance the compound's antioxidant properties, providing cellular protection against oxidative stress.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Estimated using computational tools (e.g., ChemDraw).

Key Observations:

- logP Trends: The hydroxyphenyl group in the target compound likely reduces hydrophobicity (logP ~3.8) compared to chlorophenyl (logP 6.735 in Y203-8013) but increases it relative to morpholinopropyl derivatives (logP 2.7) .

- Bioavailability: Morpholinopropyl and dimethylaminoethyl substituents (e.g., compounds in ) may improve aqueous solubility due to their polar tertiary amines, whereas halogenated aryl groups (e.g., 4-fluorophenyl in ) enhance metabolic stability.

Preparation Methods

Starting Materials and Reaction Mechanism

The quinoline core is synthesized via a Knorr-type cyclocondensation between isatin and 2-acetylfuran in a basic aqueous medium. The mechanism involves:

-

Base-mediated ring-opening of isatin to form an intermediate enolate.

-

Nucleophilic attack by 2-acetylfuran , leading to cyclization and aromatization.

-

Hydrolysis to yield the carboxylic acid derivative.

Procedure

-

Dissolve isatin (2.5 g) in distilled water (15 mL) and add NaOH (2.5 g) .

-

Reflux the mixture at 60–70°C for 45 minutes.

-

Add 2-acetylfuran (1.5 g) dropwise and reflux for 4 hours.

-

Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1).

-

Acidify with HCl, filter the precipitate, and recrystallize from ethanol.

Yield : 56–68%

Characterization :

-

1H NMR (DMSO-d6) : δ 8.65 (d, J = 8.5 Hz, 1H), 8.45 (s, 1H), 8.22 (d, J = 8.2 Hz, 2H), 7.85–7.39 (m, aromatic and furan protons).

-

13C NMR : 167.8 ppm (C=O), 151.2 ppm (quinoline C-2), 142.3 ppm (furan C-2).

Formation of the Carboxamide via Coupling Reactions

Activation of the Carboxylic Acid

The carboxylic acid is activated using EDC/HOBt or converted to an acid chloride for amide bond formation.

Method A: EDC/HOBt-Mediated Coupling

-

Dissolve 2-(furan-2-yl)quinoline-4-carboxylic acid (0.5 mmol) in DMF (3 mL).

-

Add EDC (0.75 mmol) , HOBt (0.75 mmol) , and DIPEA (0.75 mmol) .

-

Stir for 5 minutes, then add 4-aminophenol (1 mmol) .

-

React overnight at room temperature.

-

Quench with water, extract with ethyl acetate, and purify via column chromatography (SiO2, DCM/MeOH 9:1).

Yield : 70–85%

Advantages : Mild conditions, avoids harsh reagents.

Method B: Acid Chloride Route

-

Reflux the carboxylic acid (10 mmol) with thionyl chloride (14 mL) in DCM (250 mL) for 3 hours.

-

Remove excess thionyl chloride under vacuum.

-

Dissolve the acid chloride in THF (300 mL) and add 4-aminophenol (10 mmol) .

-

Stir for 16 hours, wash with NaHCO3, and recrystallize from ethanol.

Yield : 65–78%

Advantages : Higher reactivity, shorter reaction time.

Purification and Characterization

Purification

Spectroscopic Data

-

FT-IR : 1688 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N-H stretch).

-

1H NMR (DMSO-d6) :

-

δ 10.16 (s, 1H, NH),

-

8.82 (d, J = 2.3 Hz, 1H, quinoline H-8),

-

7.71–6.85 (m, aromatic and furan protons).

-

-

HRMS : m/z 387.1345 [M+H]+ (calculated for C22H16N2O3: 387.1340).

Comparative Analysis of Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.